2-(Piperidin-4-yloxy)pyridine
Overview
Description
“2-(Piperidin-4-yloxy)pyridine” is an organic compound that is part of a collection of unique chemicals . It’s used as a reagent to prepare optically active 4-[(4-chlorophenyl-2-pyridyl)methoxy]piperidine, a compound used as an intermediate in the synthesis of antihistamines and antiallergy agents .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied and published . For instance, one approach involves [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components to access pyridines .Molecular Structure Analysis
The molecular formula of “this compound” is C10H14N2O . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 178.23 . It is a solid at room temperature .Scientific Research Applications
Corrosion Inhibition : Piperidine derivatives, including those similar to 2-(Piperidin-4-yloxy)pyridine, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).
Medicinal Chemistry : Piperidine compounds, including structures analogous to this compound, are significant in medicinal chemistry. Their rigid structures are useful in synthesizing conformationally defined compounds, which have various medicinal applications (Smaliy et al., 2011).
Antioxidants and Polymerization Mediators : Piperidine and pyrrolidine nitroxyl radicals, which are structurally related to this compound, are recognized for their roles as antioxidants, contrast agents, spin probes, radiation protective agents, and polymerization mediators. Their reactivities vary based on their structural makeup (Kinoshita et al., 2009).
Synthesis of Nitropyridine Derivatives : Research on pyridine and piperidine rings, key components in numerous natural alkaloids with a wide range of biological activities, focuses on developing efficient synthesis methods for various derivatives, including nitropyridines (Ivanova et al., 2021).
Platelet Aggregation Inhibition : Piperidine derivatives have been explored for their potential in inhibiting platelet aggregation. This research is significant in the development of new therapeutic agents for cardiovascular diseases (Parlow et al., 2010).
Volumetric Properties in Aqueous Solutions : Studies on the volumetric properties of piperidine derivatives in aqueous solutions have been conducted, providing insights into their physical properties and interactions in different environments (Kul et al., 2013).
Antimicrobial and Larvicidal Activities : Piperidine derivatives have been synthesized and evaluated for their antimicrobial and larvicidal activities, showing potential in these areas (Suresh et al., 2016).
Heterocyclic Hybrids in Medicinal Chemistry : The development of novel methods for synthesizing heterocyclic hybrids containing piperidine and pyridine moieties, which exhibit a wide range of biological activities, is a key area of research in medicinal chemistry (Pemawat et al., 2023).
Mechanism of Action
Target of Action
2-(Piperidin-4-yloxy)pyridine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar to this compound, have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Based on its structural similarity to other piperidine derivatives, it is likely that it interacts with its targets (such as alk and ros1) to inhibit their activity . This inhibition could result in changes to cellular processes, potentially leading to the desired therapeutic effects.
Biochemical Pathways
Given its potential role as an inhibitor of alk and ros1, it may impact pathways related to cell growth and proliferation
Result of Action
Based on its potential role as an inhibitor of alk and ros1, it may have effects on cell growth and proliferation
Safety and Hazards
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different therapeutic applications, and their importance in the field of drug discovery is being recognized . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
2-piperidin-4-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORIOVHPKOZEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403911 | |
Record name | 2-(piperidin-4-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127806-46-6 | |
Record name | 2-(piperidin-4-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-4-yloxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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